molecular formula C18H13NO4 B12894073 2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate

2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate

Cat. No.: B12894073
M. Wt: 307.3 g/mol
InChI Key: CKVAALAFCQXIGK-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate is a complex organic compound known for its unique chemical structure and properties. This compound features an oxazole ring, a phenyl group, and an acetate ester, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate typically involves the reaction of 2-phenyloxazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the acetate ester. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted phenyl acetate derivatives.

Scientific Research Applications

2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-4-(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)butanoate
  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate stands out due to its unique combination of an oxazole ring and an acetate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

[2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C18H13NO4/c1-12(20)22-16-10-6-5-9-14(16)11-15-18(21)23-17(19-15)13-7-3-2-4-8-13/h2-11H,1H3/b15-11+

InChI Key

CKVAALAFCQXIGK-RVDMUPIBSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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